molecular formula C22H27N5O2S2 B2921407 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 899950-49-3

2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2921407
CAS No.: 899950-49-3
M. Wt: 457.61
InChI Key: WOLBFUYTZZTXJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a hexahydroquinazolinone core linked via a thioether bridge to an acetamide moiety substituted with a 6-methylbenzo[d]thiazole group. The benzo[d]thiazole acetamide moiety contributes to lipophilicity and may influence target binding interactions, as benzothiazoles are common pharmacophores in medicinal chemistry .

Properties

IUPAC Name

2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2S2/c1-14-8-9-16-18(12-14)31-21(23-16)24-19(28)13-30-20-15-6-4-5-7-17(15)27(22(29)25-20)11-10-26(2)3/h8-9,12H,4-7,10-11,13H2,1-3H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLBFUYTZZTXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=O)N(C4=C3CCCC4)CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide (CAS Number: 899950-49-3) is a complex organic molecule characterized by a quinazolinone core structure and multiple functional groups. This unique combination suggests potential pharmacological applications across various biological activities.

Chemical Structure and Properties

The molecular formula of the compound is C22H27N5O2S2C_{22}H_{27}N_{5}O_{2}S_{2}, with a molecular weight of approximately 457.6 g/mol. The structure includes a hexahydroquinazoline moiety, a dimethylaminoethyl group, and a thioether linkage.

PropertyValue
Molecular FormulaC22H27N5O2S2
Molecular Weight457.6 g/mol
CAS Number899950-49-3

Biological Activity

Research indicates that quinazolinone derivatives exhibit a range of biological activities including:

  • Antimicrobial Activity : Studies have shown that compounds similar to this one can possess significant antimicrobial properties against various pathogens. For instance, quinazolinone derivatives have been evaluated for their efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
  • Kinase Inhibition : The quinazolinone core is associated with several known kinase inhibitors. The compound's structure suggests potential activity against specific kinases involved in cancer progression . Preliminary docking studies indicate favorable binding interactions with target proteins .
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines. For example, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer types .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of quinazolinone derivatives against E. coli and K. pneumoniae. The tested compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.073 to 0.125 mg/mL, indicating strong antibacterial activity compared to standard antibiotics .

Case Study 2: Kinase Inhibition

In another investigation focusing on kinase inhibition, derivatives of quinazolinones were screened against several kinases implicated in tumor growth. The results demonstrated that certain compounds inhibited kinase activity effectively, thereby reducing cell proliferation in vitro .

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The thioether group may facilitate interactions with active sites of enzymes involved in metabolic pathways.
  • Receptor Binding : The dimethylamino group enhances lipophilicity, potentially improving the compound's ability to cross cellular membranes and bind to intracellular targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Quinazoline Substituent Acetamide Substituent Molecular Weight Key Features/Biological Notes
Target Compound Hexahydroquinazolin-4-yl thio 1-(2-(Dimethylamino)ethyl)-2-oxo N-(6-methylbenzo[d]thiazol-2-yl) ~450 (estimated) Enhanced solubility (dimethylaminoethyl); lipophilic benzothiazole
, Compound 5 Quinazolin-4(3H)-one thio 3-(4-Sulfamoylphenyl) N-phenyl - Analgesic activity screened; sulfonamide enhances polarity
Hexahydroquinazolin-4-yl thio 1-(2-Hydroxyethyl)-2-oxo N-(5-ethyl-1,3,4-thiadiazol-2-yl) 395.5 Hydroxyethyl improves hydrophilicity; thiadiazole introduces heterocyclic diversity
Benzothiazole-2-ylamino N/A N-(4-sulfamoylphenyl) - Sulfamoylphenyl enhances H-bonding; IR: 1689 cm⁻¹ (C=O)

Key Observations:

Quinazoline Modifications: The dimethylaminoethyl group in the target compound contrasts with sulfamoylphenyl () or hydroxyethyl () substituents. The dimethylamino group may improve membrane permeability due to its basicity, whereas sulfamoylphenyl enhances water solubility . Cyclic vs.

Acetamide Substituents :

  • The 6-methylbenzo[d]thiazole group in the target compound is more lipophilic than the sulfamoylphenyl () or phenyl groups (), which could influence blood-brain barrier penetration or protein binding .
  • Thiadiazole () and triazole () substituents introduce additional hydrogen-bonding or π-stacking capabilities, which are absent in the target compound .

Synthetic Routes: The target compound’s synthesis likely involves alkylation of a quinazolinone intermediate (similar to ) followed by thioether formation and acetamide coupling (analogous to and ) . Spectral characterization (IR, NMR) would align with reported e.g., IR peaks for C=O (~1689 cm⁻¹), NH (~3300 cm⁻¹), and ¹H-NMR signals for dimethylaminoethyl (δ ~2.2–2.5) and methylbenzothiazole (δ ~2.3) .

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : Estimated at ~450 g/mol, higher than ’s 395.5 g/mol, which may impact bioavailability (Lipinski’s rule of five) .
  • LogP: The dimethylaminoethyl and methylbenzothiazole groups likely result in a moderate logP (~2.5–3.5), balancing solubility and membrane permeability.

Q & A

Basic: What are the optimal synthetic conditions for preparing this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps:

  • Thioether Formation: React a hexahydroquinazolinone intermediate with a thiol-containing reagent (e.g., 6-methylbenzo[d]thiazol-2-amine) under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours .
  • Amide Coupling: Use coupling agents like EDCI/HOBt or DCC in anhydrous DCM/THF at room temperature .
  • Purification: Recrystallize from ethanol or perform column chromatography (silica gel, hexane/EtOAc gradient) .
    Critical Parameters: Monitor reaction progress via TLC; optimize solvent polarity and catalyst loading to improve yields (typically 50–70%) .

Basic: Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

  • ¹H/¹³C NMR: Confirm regiochemistry of the hexahydroquinazoline and benzo[d]thiazole moieties. Key signals:
    • Quinazolinone carbonyl at δ ~170 ppm (¹³C) .
    • Thiazole protons at δ 7.2–7.8 ppm (¹H) .
  • IR Spectroscopy: Validate amide C=O (1650–1680 cm⁻¹) and thioether C-S (650–750 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks with <2 ppm error .

Basic: How can researchers assess compound purity during synthesis?

Methodological Answer:

  • Elemental Analysis: Compare calculated vs. experimental C/H/N/S values (acceptable deviation: ±0.4%) .
  • Melting Point: Sharp melting range (<2°C) indicates purity .
  • HPLC-PDA: Use a C18 column (MeCN/H₂O + 0.1% TFA) to detect impurities at 254 nm .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

  • Core Modifications: Systematically vary substituents on the hexahydroquinazoline (e.g., dimethylaminoethyl → morpholinoethyl) and benzo[d]thiazole (e.g., 6-methyl → 6-fluoro) .
  • Bioisosteric Replacement: Replace the thioether linkage with sulfoxide/sulfone groups to study electronic effects .
  • Assay Selection: Test modified analogs against target enzymes (e.g., kinases) or in phenotypic assays (e.g., antiproliferative activity in cancer cell lines) .

Advanced: What strategies are recommended to elucidate the mechanism of action?

Methodological Answer:

  • Target Identification: Use affinity chromatography with a biotinylated analog or perform thermal proteome profiling (TPP) .
  • Enzyme Inhibition Assays: Screen against panels (e.g., tyrosine kinases, proteases) at 10 µM to identify primary targets .
  • Transcriptomics/Proteomics: Compare gene/protein expression profiles in treated vs. untreated cells .

Advanced: How should researchers address contradictory bioactivity data across studies?

Methodological Answer:

  • Replicate Experiments: Repeat assays in triplicate under standardized conditions (e.g., cell line passage number, serum concentration) .
  • Control for Redox Activity: Use antioxidants (e.g., NAC) to rule out false-positive effects in cytotoxicity assays .
  • Validate Target Engagement: Employ cellular thermal shift assays (CETSA) to confirm direct target binding .

Advanced: What in vitro models are suitable for evaluating anticancer potential?

Methodological Answer:

  • Cell Viability Assays: Use MTT/XTT in 3D spheroid models (e.g., HCT-116 colon cancer) to mimic tumor microenvironments .
  • Apoptosis Detection: Perform Annexin V/PI staining with flow cytometry .
  • Migration/Invasion: Use Boyden chambers coated with Matrigel .

Advanced: How can solubility limitations be overcome for in vivo studies?

Methodological Answer:

  • Co-Solvents: Use 10% DMSO + 5% Tween-80 in saline for IP/IV administration .
  • Prodrug Design: Introduce phosphate esters or PEGylated side chains to enhance aqueous solubility .
  • Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release .

Advanced: Which computational methods predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with crystal structures of kinases (e.g., EGFR PDB: 1M17) to identify key interactions (e.g., hydrogen bonds with Thr790) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability .
  • QSAR Modeling: Develop regression models using descriptors like LogP and polar surface area .

Advanced: What challenges arise during scale-up, and how can they be mitigated?

Methodological Answer:

  • Exothermic Reactions: Use jacketed reactors with controlled cooling during thioether formation .
  • Byproduct Formation: Optimize stoichiometry (1.2:1 ratio of thiol to quinazolinone) and add scavengers (e.g., molecular sieves) .
  • Purification: Switch from column chromatography to fractional crystallization for cost-effective bulk purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.